Cas no 25947-11-9 (2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid)

2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a versatile heterocyclic compound featuring a phthalazine core with a carboxylic acid functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s reactivity allows for further derivatization, enabling the creation of biologically active molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers value this compound for its potential applications in medicinal chemistry, where it may serve as a scaffold for designing enzyme inhibitors or other therapeutic agents. The presence of both carbonyl and carboxyl groups enhances its utility in conjugation and derivatization reactions.
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid structure
25947-11-9 structure
Product Name:2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
CAS No:25947-11-9
MF:C10H8N2O3
MW:204.18212223053
MDL:MFCD00085017
CID:265327
PubChem ID:348621
Update Time:2025-06-14

2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
    • (4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETIC ACID
    • (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
    • 1-Phthalazineaceticacid, 3,4-dihydro-4-oxo-
    • 2-(4-oxo-3H-phthalazin-1-yl)acetic acid
    • (4-oxo-3,4-dihydro-1-phthalazinyl)acetic acid
    • 1,2-Dihydro-1-oxophthalazin-4-ylacetic acid
    • 1-Carboxymethyl-phthalazon-(4)
    • 2-(3,4-DIHYDRO-2 H-QUINOLINE-1-CARBONYL)-CYCLOHEXANECARBOXYLIC ACID
    • 3,4-Dihydro-4-oxo-1-phthalazineacetic acid
    • 3,4-dihydro-4-oxo-phthalazineacetic acid
    • 4-carboxymethyl-1(2H)-phthalazinone
    • NSC 408027
    • 1-PHTHALAZINEACETIC ACID, 3,4-DIHYDRO-4-OXO-
    • 3,4-Dihydro-4-oxophthalazine-1-acetic acid
    • ZEDQLIHBPGNGEC-UHFFFAOYSA-N
    • (1,2-Dihydro-1-Oxophthalazin-4-Yl) Acetic Acid
    • 2-(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)etha
    • SMR000145739
    • Q27455908
    • CCG-125107
    • 5OF
    • Maybridge1_004772
    • HMS1376F15
    • SY041940
    • ChemDiv2_002589
    • HMS555A20
    • AB00993764-01
    • AKOS005511970
    • EN300-07250
    • BRD-K75649329-001-09-4
    • NSC408027
    • 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, AldrichCPR
    • BRD-K75649329-001-06-0
    • PB30600
    • 2-(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)ethanoic Acid
    • HMS1703A20
    • CS-0052406
    • W-206995
    • AKOS000112004
    • A818099
    • SCHEMBL5717747
    • HMS2520G19
    • SR-01000501956
    • FT-0608687
    • SDCCGMLS-0066141.P001
    • AMY12291
    • EU-0087353
    • DTXSID70324942
    • NSC-408027
    • 25947-11-9
    • 1-Phthalazineaceticacid,3,4-dihydro-4-oxo-
    • phthalazon-4-yl-acetic acid
    • MLS000551814
    • SR-01000501956-1
    • MFCD00085017
    • Oprea1_179587
    • Z56871698
    • 2-(4-oxo-3H-phthalazin-1-yl)acetic acid;2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
    • CHEMBL1411440
    • STK587907
    • (4-oxo-3H-phthalazin-1-yl)acetic acid
    • DB-046798
    • (4-hydroxyphthalazin-1-yl)acetic acid
    • STK393539
    • ALBB-010215
    • 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
    • MDL: MFCD00085017
    • Inchi: 1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)
    • InChI Key: ZEDQLIHBPGNGEC-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(CC(=O)O)=NN1

Computed Properties

  • Exact Mass: 204.05300
  • Monoisotopic Mass: 204.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7
  • Topological Polar Surface Area: 78.8

Experimental Properties

  • Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 179-181 ºC
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.681
  • Solubility: Slightly soluble (3.1 g/l) (25 º C),
  • PSA: 83.05000
  • LogP: 0.55020

2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Security Information

2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Pricemore >>

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2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:25947-11-9)2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Order Number:A818099
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:07
Price ($):200.0/321.0/641.0
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Additional information on 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Recent Advances in the Study of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS: 25947-11-9)

2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS: 25947-11-9) is a phthalazine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological effects. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and potential applications in drug development.

One of the most notable advancements in the study of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is its application in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that have shown promise in the treatment of various cancers, particularly those with BRCA mutations. Researchers have demonstrated that this compound serves as a crucial building block in the development of novel PARP inhibitors, owing to its ability to mimic the nicotinamide moiety of NAD+, a substrate for PARP enzymes. Recent synthetic methodologies have optimized the yield and purity of this intermediate, facilitating its use in large-scale drug production.

In addition to its role in PARP inhibitor synthesis, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has been investigated for its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve modulation of the NF-κB signaling pathway, suggesting potential applications in the treatment of chronic inflammatory diseases. These findings have spurred further research into structure-activity relationships to enhance the compound's therapeutic efficacy.

The pharmacokinetic profile of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has also been a subject of recent investigation. Advanced analytical techniques, including LC-MS/MS and NMR spectroscopy, have been employed to characterize its metabolic stability and distribution in biological systems. Studies indicate that the compound demonstrates favorable oral bioavailability and tissue penetration, although its relatively short half-life presents a challenge for sustained therapeutic effects. Current research is focused on prodrug strategies and formulation approaches to address this limitation.

From a safety perspective, toxicological evaluations of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid have shown an acceptable profile in preclinical models. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, while genotoxicity assays were negative. However, researchers caution that chronic exposure studies are still needed to fully assess the compound's safety profile, particularly regarding potential off-target effects on other NAD+-dependent enzymes.

Looking forward, the versatility of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid continues to inspire novel research directions. Recent computational studies have explored its potential as a scaffold for developing inhibitors of other enzyme targets, including histone deacetylases (HDACs) and sirtuins. Additionally, its fluorescent properties have been investigated for potential applications in bioimaging and diagnostic assays. These diverse applications underscore the compound's importance in both pharmaceutical development and chemical biology research.

In conclusion, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS: 25947-11-9) represents a multifaceted compound with growing significance in medicinal chemistry. Its established role in PARP inhibitor synthesis, emerging anti-inflammatory properties, and potential for diverse therapeutic applications make it a valuable subject for ongoing research. As synthetic methodologies advance and our understanding of its biological activities deepens, this compound is poised to contribute significantly to the development of novel therapeutic agents in the coming years.

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Amadis Chemical Company Limited
(CAS:25947-11-9)2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
A818099
Purity:99%/99%/99%
Quantity:5.0g/10.0g/25.0g
Price ($):200.0/321.0/641.0
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